molecular formula C9H7FN2 B127394 8-Fluoroquinolin-4-amine CAS No. 148401-38-1

8-Fluoroquinolin-4-amine

Cat. No. B127394
M. Wt: 162.16 g/mol
InChI Key: PFULPFXDXVNQCQ-UHFFFAOYSA-N
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Description

8-Fluoroquinolin-4-amine is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. The presence of a fluorine atom at the 8-position and an amine group at the 4-position distinguishes this compound from other quinoline derivatives. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of fluorinated quinolines, such as 8-fluoroquinolin-4-amine, often involves strategic introduction of the fluorine atom and the amine group into the quinoline core. One approach to synthesizing fluorinated isoquinolines is a silver-catalyzed intramolecular aminofluorination of alkyne, which provides an efficient pathway to various fluorinated isoquinolines . Another method includes a Pd-catalyzed reaction for the fluoroalkylselenolation of 8-aminoquinolines, which yields the desired products in moderate to excellent yields . Additionally, the synthesis of 5-fluoroprimaquine, an antimalarial agent, involves the synthesis of a key intermediate, 5-fluoro-6-methoxy-8-nitroquinoline, through various approaches including electrophilic substitution and a modified Skraup reaction .

Molecular Structure Analysis

The molecular structure of 8-fluoroquinolin-4-amine is characterized by the presence of a fluorine atom at the 8-position of the quinoline ring, which can significantly influence the electronic properties of the molecule due to the high electronegativity of fluorine. The amine group at the 4-position is a functional group that can participate in hydrogen bonding and can also be a site for further chemical modifications. The synthesis of 1-aryl-3-fluoro-4-oxoquinoline derivatives, which are structurally related to 8-fluoroquinolin-4-amine, has been achieved through fluorocyclization, indicating the potential for diverse molecular transformations .

Chemical Reactions Analysis

Fluorinated quinolines, including 8-fluoroquinolin-4-amine, can undergo various chemical reactions due to the reactivity of the fluorine atom and the amine group. For instance, the fluorine–amine exchange reaction can be used to convert 8-fluoro-3,4-dihydroisoquinoline to the corresponding 8-amino-3,4-dihydroisoquinolines, which are precursors for further synthesis . The presence of the amine group also allows for the possibility of forming amide bonds, as seen in the transformation of a thioamide derivative of 8-hydroxyquinoline into a highly fluorescent amide analogue in the presence of Hg2+ ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-fluoroquinolin-4-amine are influenced by the fluorine and amine substituents. The introduction of fluorine can increase the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. The amine group can affect the compound's solubility in water and its ability to form salts with acids. The fluorogenic chemodosimetric behaviors of a thioamide derivative of 8-hydroxyquinoline towards transition-metal ions demonstrate the potential for 8-fluoroquinolin-4-amine derivatives to be used in sensing applications due to their selective and sensitive signaling behaviors .

Scientific Research Applications

Synthesis and Transformation

A study by Hargitai et al. (2018) detailed a procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, an important intermediate in producing various chemical compounds. This synthesis can lead to the creation of 8-amino-tetrahydroisoquinolines, vital for developing potential central nervous system drug candidates.

Antibacterial Properties

Research by Al-Hiari et al. (2007) explored the preparation of 8-nitrofluoroquinolone derivatives and their antibacterial properties. They found these compounds exhibited interesting antibacterial activity against gram-positive and/or gram-negative strains.

Cytotoxicity Evaluation in Cancer Research

A study by Zhang et al. (2007) focused on synthesizing 4-aminoquinoline derivatives and evaluating their cytotoxic effects on human breast tumor cell lines. They discovered that certain compounds in this class showed potent effects against specific cancer cells, indicating their potential as anticancer agents.

Metal-Free Oxidative C−H Amination

Wang et al. (2016) developed an oxidative C−H amination of 8-acylaminoquinolines using a hypervalent iodine reagent. This method is significant for the synthesis of arylamine compounds without requiring metallic catalysts or oxidants.

Copper-Catalyzed Remote C−H Amination

In Yin et al.'s (2017) research, a copper-catalyzed remote C−H amination of 8-aminoquinoline scaffolds was developed, showing broad substrate scope and complete regioselectivity. This technique is crucial for efficiently producing 5-aminated quinolines.

Photophysical Properties and Applications

A study by Qin et al. (2005) analyzed the photophysical properties of 8-substituted phenyl analogues in various solvents. Their findings are relevant for applications in fluorescent materials and optical sensors.

Photochemical Activation for Cell Physiology

Asad et al. (2017) linked tertiary amines to a photoremovable protecting group, demonstrating the efficient release of bioactive molecules through photoactivation. This method is significant for studying cell physiology and potentially for controlled drug delivery.

Reduced Phototoxicity in Fluoroquinolone

Marutani et al.'s (1993) study on a new fluoroquinoline with a methoxy group at the 8 position showed reduced phototoxicity, crucial for safer drug development (Marutani et al., 1993).

Crystal Structure and Surface Analysis

The crystal structure and surface analysis of 8-substituted quinoline derivatives, as detailed by Ullah and Stoeckli-Evans (2021), provide insights into the molecular interactions and stability of these compounds.

Fluorogenic Chemodosimeter for Metal Ions

Song et al. (2006) developed a thioamide derivative of 8-hydroxyquinoline showing highly selective fluorescence enhancing properties for detecting Hg2+ ions. This research is significant for environmental monitoring and detection technologies.

Safety And Hazards

The safety information for 8-Fluoroquinolin-4-amine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Fluoroquinolones, including 8-Fluoroquinolin-4-amine, have been used extensively for a wide range of clinical applications . Their use has been compromised by resistance mechanisms, but they still hold promise for future applications . They have a specific mechanism of action, which allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .

properties

IUPAC Name

8-fluoroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFULPFXDXVNQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578357
Record name 8-Fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinolin-4-amine

CAS RN

148401-38-1
Record name 8-Fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoroquinolin-4-amine
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Synthesis routes and methods

Procedure details

To a solution at 15°-20° C of 4-azido-8-fluoroquinoline in 12 mL of absolute ethanol was added a portion of 0.57g (0.015 mol) of sodium borohydride. A powerful exotherm with vigorous evolution of gas was observed. The solution was cooled in ice and the remainder of the hydride was added in small portions within five minutes. The ice bath was then is removed. After about two hours, the mixture was poured into about 200 mL of ice water. The precipitate was collected and air dried overnight. Yield 1.35 g. M.P. 184°-186° C.
Name
4-azido-8-fluoroquinoline
Quantity
0 (± 1) mol
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0.57 g
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reactant
Reaction Step One
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12 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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